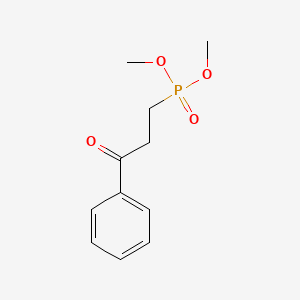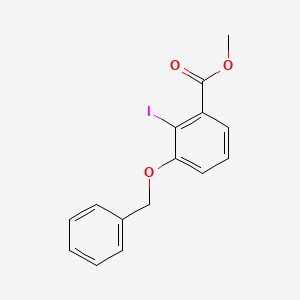
Methyl 3-(benzyloxy)-2-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(benzyloxy)-2-iodobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group and an iodine atom attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzyloxy)-2-iodobenzoate typically involves the iodination of methyl 3-(benzyloxy)benzoate. One common method is the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position on the aromatic ring. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(benzyloxy)-2-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzoic acid derivative, or reduced to a benzyl alcohol derivative.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products
Substitution: Products with various nucleophiles replacing the iodine atom.
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Coupling: Biaryl compounds.
Aplicaciones Científicas De Investigación
Methyl 3-(benzyloxy)-2-iodobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-(benzyloxy)-2-iodobenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the aromatic ring. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aromatic ring and the boronic acid.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(benzyloxy)benzoate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Methyl 2-iodobenzoate: Lacks the benzyloxy group, affecting its reactivity and applications.
Methyl 3-(benzyloxy)-2-bromobenzoate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
Uniqueness
Methyl 3-(benzyloxy)-2-iodobenzoate is unique due to the presence of both the benzyloxy group and the iodine atom, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
161321-73-9 |
|---|---|
Fórmula molecular |
C15H13IO3 |
Peso molecular |
368.17 g/mol |
Nombre IUPAC |
methyl 2-iodo-3-phenylmethoxybenzoate |
InChI |
InChI=1S/C15H13IO3/c1-18-15(17)12-8-5-9-13(14(12)16)19-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
Clave InChI |
COMZHRKBBYGOSA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CC=C1)OCC2=CC=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


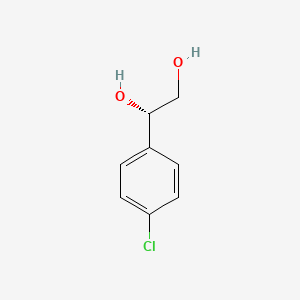
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenyl-1H-indole)](/img/structure/B15162714.png)
![1-[(2-Fluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B15162721.png)
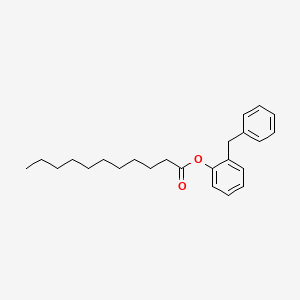

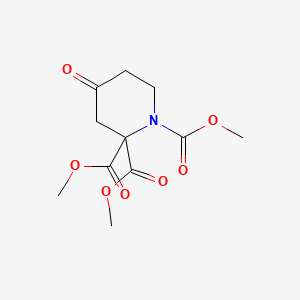
![2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine](/img/structure/B15162752.png)
![N-[3-(Dimethylamino)propyl]-4-hydroxybenzene-1-sulfonamide](/img/structure/B15162755.png)
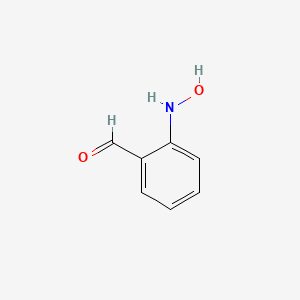
![3,4-Dipropyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B15162767.png)


